Antiproliferative Potency in HEK293 Cells: JI051 vs. Lead Compound D8C
JI051 inhibited HEK293 cell proliferation with an EC50 of 0.3 µM, representing an approximately 6-fold improvement in potency over the indolylacrylamide lead compound D8C (EC50 ≈ 1.8 µM) [1]. Both values were obtained from the same cell proliferation assay platform (WST-8, 24 h incubation) in the same study, enabling direct comparison [1]. The 6-fold potency gain was achieved through introduction of the 7-methoxy substituent on the indole ring, a modification identified from a 130-compound SAR campaign [1].
| Evidence Dimension | Antiproliferative potency (EC50) in HEK293 cells |
|---|---|
| Target Compound Data | EC50 = 0.3 µM |
| Comparator Or Baseline | D8C (indolylacrylamide lead); EC50 ≈ 1.8 µM |
| Quantified Difference | ~6-fold improvement |
| Conditions | HEK293 cells; WST-8 assay; 24 h incubation; concentration range 0.1–10 µM |
Why This Matters
Procurement of D8C or non-optimized indolylacrylamide analogues instead of JI051 would require approximately 6-fold higher working concentrations to achieve equivalent antiproliferative effect, increasing off-target risk and reducing assay window.
- [1] Perron A, Nishikawa Y, Iwata J, et al. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone. J Biol Chem. 2018;293(21):8285-8294. doi:10.1074/jbc.RA118.002316 View Source
